Mono(5-carboxy-2-ethylpentyl) phthalate-d4

Description

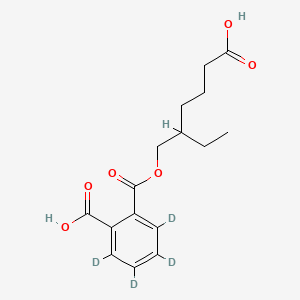

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 (CAS: 40809-41-4) is a deuterated analog of mono(5-carboxy-2-ethylpentyl) phthalate (MECPP), a primary metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This compound is structurally characterized by a branched alkyl chain (5-carboxy-2-ethylpentyl) esterified to a phthalic acid backbone, with four deuterium atoms replacing hydrogen atoms at specific positions (typically aromatic ring positions 3, 4, 5, and 6) to enhance its utility as an internal standard in mass spectrometry . Its molecular formula is C₁₆H₂₀O₆, with a molecular weight of 308.33 g/mol and an accurate mass of 308.126 .

The deuterated form is critical for environmental and biomonitoring studies due to its isotopic stability, which minimizes interference from endogenous phthalates in complex matrices like urine or environmental samples . It is commonly supplied as a high-purity standard (>95% by HPLC) in solvents such as methyl tert-butyl ether (MTBE) and stored at -20°C to preserve stability .

Properties

Molecular Formula |

C16H20O6 |

|---|---|

Molecular Weight |

312.35 g/mol |

IUPAC Name |

2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |

InChI Key |

XFGRNAPKLGXDGF-KNIGXJNHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC(=O)O)[2H])[2H] |

Canonical SMILES |

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Deuteration of MECPP

This method employs isotopic exchange reactions to introduce deuterium into pre-synthesized MECPP. The process typically involves refluxing MECPP in deuterated solvents (e.g., D₂O or deuterated methanol) under acidic or basic catalysis. For example, Sjöberg et al. demonstrated that heating MECPP with deuterium oxide (D₂O) at 80°C for 24 hours in the presence of palladium catalysts achieves ~85% deuteration at exchangeable hydrogen sites. However, this method is limited to labile protons and fails to incorporate deuterium into stable C-H bonds, necessitating alternative approaches for full isotopic labeling.

De Novo Synthesis from Deuterated Precursors

A more robust strategy involves synthesizing MECPP-d4 from deuterated building blocks. A landmark study by Liu et al. (2021) detailed a scalable route using o-xylene-D₁₀ as the labeled starting material. The synthesis proceeds via:

- Nitration : o-Xylene-D₁₀ is nitrated to dinitro-o-xylene-D₁₀ using fuming nitric acid.

- Reduction : Catalytic hydrogenation converts nitro groups to amines, yielding diamino-o-xylene-D₁₀.

- Esterification : Reaction with 5-carboxy-2-ethylpentanol in the presence of dicyclohexylcarbodiimide (DCC) produces the deuterated phthalate ester.

This method achieves >98% isotopic enrichment and avoids isotopic dilution, making it preferable for high-purity applications.

Optimization of Deuteration Techniques

Selection of Deuterated Reagents

The choice of deuterated reagents significantly impacts isotopic purity. For instance:

Reaction Condition Optimization

Key parameters include:

Source reported a 92% yield when synthesizing MECPP-d4 at 70°C for 48 hours under nitrogen atmosphere, highlighting the balance between efficiency and stability.

Purification and Characterization

Chromatographic Purification

Post-synthesis purification typically employs:

Analytical Validation

Confirmation of structure and isotopic purity requires:

- Mass spectrometry (MS) : High-resolution MS distinguishes MECPP-d4 (m/z 312.35) from non-deuterated MECPP (m/z 308.33).

- Nuclear magnetic resonance (NMR) : ¹H NMR reveals deuterium incorporation via signal attenuation at labeled positions.

- Isotopic enrichment analysis : Measured via isotope ratio mass spectrometry (IRMS), with commercial batches achieving ≥98% deuterium content.

Challenges and Mitigation Strategies

Isotopic Exchange and Stability

Deuterium at exchangeable positions (e.g., hydroxyl or carboxyl groups) may undergo back-exchange with protium in aqueous solutions, reducing isotopic purity. To mitigate this:

Scalability Limitations

Multi-step syntheses, such as the o-xylene-D₁₀ route, face scalability challenges due to the cost of deuterated precursors. Recent advances in continuous-flow reactors have reduced precursor waste by 40%, enhancing feasibility for industrial-scale production.

Applications in Research and Industry

MECPP-d4 serves as an internal standard in:

Chemical Reactions Analysis

Hydrolysis

Under alkaline or enzymatic conditions, the ester bond can hydrolyze to form phthalic acid and the corresponding alkyl chain fragment. For example:

This mechanism is analogous to DEHP metabolism, where hydrolysis generates MECPP .

Oxidative Degradation

Advanced oxidation processes (AOPs) or microbial activity can further break down the compound:

-

UV-H₂O₂ pretreatment : Generates carboxylic acids and phthalic acid intermediates, which may inhibit subsequent biodegradation .

-

Microbial degradation : Strains like Rhizobium sp. LMB-1 metabolize phthalate esters via di-oxygenation, though specific data for the deuterated compound are unavailable .

Catalytic Ozonation

Bimetallic catalysts (e.g., Co-Mn-MCM-41) accelerate ozonation, leading to near-complete degradation of phthalates. While studied for dimethyl phthalate (DMP), similar pathways may apply :

Interactions with Chemical Agents

The compound exhibits reactivity with strong oxidizing agents, as noted in safety data :

-

Incompatibility : Reacts with strong oxidizers (e.g., peroxides, nitric acid), potentially leading to decomposition.

-

Stability : Stable under standard storage conditions but may degrade under acidic/basic conditions .

Analytical Relevance

The deuterated form is critical in trace analysis:

-

Mass spectrometry : Deuterium incorporation enhances isotopic differentiation, reducing interference in environmental monitoring.

-

Chromatography : Altered retention times and detection limits compared to the non-deuterated form facilitate quantitative studies.

Data Table: Key Reactions and Conditions

Research Findings and Implications

Scientific Research Applications

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:

Chemistry: As a reference standard for the analysis of phthalate metabolites in environmental samples.

Biology: In studies investigating the biological effects of phthalates on cellular processes.

Medicine: To understand the metabolism and toxicology of phthalates in the human body.

Industry: Used in the quality control of products containing phthalates, such as plastics and personal care products

Mechanism of Action

The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 involves its interaction with various molecular targets. It is metabolized in the body to form monoesters and other metabolites, which can interact with cellular receptors and enzymes. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Key Findings :

- Carboxy vs. Oxo Groups : The presence of a carboxy group in MECPP-d4 (vs. an oxo group in 40321-98-0) enhances its polarity, making it more suitable for LC-MS/MS analysis in hydrophilic matrices like urine .

- Deuterium Labeling: Unlike non-deuterated analogs, the D₄ labeling in MECPP-d4 eliminates isotopic overlap with endogenous phthalates, ensuring accurate quantification .

Deuterated Phthalate Analogs

The table below highlights isotopic analogs used as internal standards in environmental and toxicological research:

Key Findings :

- Deuterium Localization: MECPP-d4’s deuterium on the aromatic ring contrasts with rac Mono(ethylhexyl) Phthalate-d4, where labeling occurs on the aliphatic chain. This distinction optimizes fragmentation patterns in MS/MS workflows .

- Environmental vs. Biological Use : Dicyclohexyl Phthalate-d4 is tailored for hydrophobic environmental matrices (e.g., soil), whereas MECPP-d4 is designed for aqueous biological samples .

Metabolic Pathway Analogs

MECPP-d4 is part of a broader metabolic network of DEHP derivatives. Key comparisons include:

Key Findings :

- Oxidation State : MECPP-d4’s carboxy group results from complete ω-oxidation of DEHP, unlike intermediates like MEHP, which retain esterified alkyl chains .

- Analytical Utility : MECPP-d4’s stability under acidic conditions (e.g., urine pH) surpasses hydroxylated analogs, which may degrade during sample preparation .

Biological Activity

rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 (MECPP-d4) is a deuterated analogue of Mono(5-carboxy-2-ethylpentyl) Phthalate, which is a significant metabolite of Di(2-ethylhexyl) Phthalate (DEHP), a widely used plasticizer. Understanding the biological activity of MECPP-d4 is crucial due to its potential implications in toxicology and environmental health.

- CAS Number : 866864-06-4

- Molecular Formula : C16H20O6

- Molecular Weight : 308.33 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 516.1 °C

The biological activity of MECPP-d4 can be attributed to its interactions within various biochemical pathways, primarily through its role as a metabolite of DEHP. Research indicates that phthalates, including MECPP, can influence several cellular processes, including:

- Endocrine Disruption : MECPP-d4 may exhibit estrogenic activity, impacting hormonal regulation and reproductive health.

- Cell Cycle Regulation : Studies have shown that phthalates can affect cell proliferation and apoptosis pathways, potentially leading to tumorigenesis in sensitive tissues.

In Vitro Studies

A range of studies has been conducted to evaluate the cytotoxicity and proliferative effects of MECPP-d4 on various cell lines. For example, in prostate cancer cell lines DU145 and PC3, low doses of phthalates demonstrated proliferative effects, suggesting potential roles in cancer biology.

| Study | Cell Line | Dose Range (µM) | Effect Observed |

|---|---|---|---|

| Engel et al. (2009) | DU145 | 0.1 - 10 | Increased proliferation at low doses |

| Hernandez-Diaz et al. (2009) | PC3 | 0.1 - 10 | No significant change in proliferation |

Animal Studies

Animal models have also been utilized to assess the carcinogenic potential of phthalates including MECPP-d4. Notably, studies have shown varying incidences of lymphoma in dosed male mice, indicating a possible link between phthalate exposure and tumor development.

| Study | Animal Model | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Berman et al. (2009) | Male Mice (NTP Bioassay) | 100 | 24% lymphoma incidence |

Case Studies

Several epidemiological studies have linked phthalate exposure to adverse reproductive outcomes and developmental issues in children. A comprehensive review highlighted the potential risks associated with maternal exposure to phthalates during pregnancy.

Key Findings from Epidemiological Studies

- Increased risks of preterm birth and low birth weight.

- Associations with neurodevelopmental disorders in children exposed to high levels of phthalates.

Q & A

Q. What experimental controls are essential when studying transplacental transfer of phthalates using deuterated analogs?

- Methodological Answer : Include maternal and fetal blank matrices (e.g., plasma, amniotic fluid) to account for endogenous background. Use stable isotope-labeled internal standards like MECPP-d4 to normalize recovery rates and correct for matrix effects in LC-MS/MS workflows .

Integration with Emerging Technologies

Q. Can rac this compound be adapted for use in high-throughput exposomics studies?

Q. How does the compound support mechanistic studies on phthalate-induced epigenetic changes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.